2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
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Overview
Description
2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with two methoxy groups and an ethoxy group linked to a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 1,3-dimethoxybenzene.
Etherification: 4-chlorophenol is reacted with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Coupling Reaction: The intermediate 2-(4-chlorophenoxy)ethanol is then reacted with 1,3-dimethoxybenzene in the presence of a base such as potassium carbonate and a phase transfer catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the chlorophenoxy moiety, potentially converting the chlorine atom to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- 2-[2-(4-bromophenoxy)ethoxy]-1,3-dimethoxybenzene
- 2-[2-(4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy group (e.g., tert-butyl, bromine, methyl) can significantly alter the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their behavior in chemical reactions.
- Applications: While similar compounds may have overlapping applications, their specific uses can differ based on their unique properties. For example, the presence of a bromine atom may enhance the compound’s utility in certain types of halogenation reactions.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-18-14-4-3-5-15(19-2)16(14)21-11-10-20-13-8-6-12(17)7-9-13/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMSQRFENROVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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